![molecular formula C120H206N44O35S B561557 [Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
[Ala11,D-Leu15]-Orexin B
Overview
Description
[Ala11,D-Leu15]-Orexin B is a synthetic peptide that acts as a potent and selective agonist for the orexin-2 receptor (OX2). This compound is derived from the natural neuropeptide orexin B, with specific modifications at the 11th and 15th amino acid positions, where alanine and D-leucine are substituted, respectively . The compound exhibits a 400-fold selectivity for OX2 over the orexin-1 receptor (OX1), making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ala11,D-Leu15]-Orexin B involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification to achieve the desired purity levels .
Chemical Reactions Analysis
Sequence and Modifications
Full Sequence :
H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Ala-Gln-Arg-Leu-D-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH₂
Synthetic Protocol and Reaction Data
The synthesis involves sequential coupling of Fmoc-protected amino acids on a Rink amide resin. Key steps include:
- Deprotection : 20% piperidine in DMF to remove Fmoc groups.
- Coupling : HBTU/HOBt activation with DIPEA in DMF for 1–2 hours per residue.
- Cleavage : TFA/TIS/water (95:2.5:2.5) for 2 hours to release the peptide .
Critical Reaction Parameters
Parameter | Value/Detail |
---|---|
Purity (HPLC) | ≥95% |
Molecular Weight | 2857.28 g/mol |
Formula | C₁₈₉H₂₈₄N₅₄O₅₆S |
Storage Conditions | -20°C in lyophilized form |
Receptor Binding and Selectivity
The substitutions confer 400-fold selectivity for OX₂R over OX₁R, validated via calcium mobilization assays:
Receptor | EC₅₀ (nM) | Selectivity Ratio (OX₂R/OX₁R) |
---|---|---|
OX₂R | 0.13 | 400 |
OX₁R | 52 | |
Data from CHO-K1 cell assays |
Functional Interactions
The peptide interacts with OX₂R via:
- Hydrogen bonding : Between Ala¹¹ and Gln³.32 in OX₂R’s transmembrane domain .
- Hydrophobic interactions : D-Leu¹⁵ engages with Ile⁶.51 and Phe⁵.42 in OX₂R .
Key Residues for Binding
OX₂R Residue | Interaction Type | Role |
---|---|---|
Gln³.32 | Hydrogen bond | Stabilizes N-terminal binding |
Phe⁵.42 | Hydrophobic | Anchors D-Leu¹⁵ |
Tyr⁷.43 | π-Stacking | Stabilizes C-terminal amide |
Stability and Degradation
- In vitro stability : Retains activity for ≥24 hours in physiological buffers (pH 7.4) .
- Degradation pathways : Susceptible to protease cleavage at Leu⁷ and Gln¹³ in serum .
Comparative Analysis with Native Orexin-B
Property | Native Orexin-B | [Ala¹¹,D-Leu¹⁵]-Orexin B |
---|---|---|
OX₂R EC₅₀ | 2.5 nM | 0.13 nM |
OX₁R/OX₂R Selectivity | 1:1 | 1:400 |
Metabolic Stability | Low | High (C-terminal amide) |
Data aggregated from |
Scientific Research Applications
Introduction to [Ala11,D-Leu15]-Orexin B
This compound is a modified form of the neuropeptide orexin B, which plays a critical role in regulating arousal, appetite, and energy homeostasis. This specific variant exhibits significant selectivity for the orexin-2 receptor (OX2) over the orexin-1 receptor (OX1), making it a valuable tool in neurobiological research, particularly in understanding sleep-wake regulation and related disorders.
Neuropharmacology
This compound has been extensively studied for its role in modulating neurotransmitter systems. Research indicates that it can inhibit glutamatergic transmission to serotonin neurons, thereby influencing mood and anxiety behaviors . This property makes it a candidate for exploring treatments for anxiety disorders and depression.
Sleep Disorders
Due to its selective action on the OX2 receptor, this compound is particularly relevant in the study of sleep-wake cycles. Studies have shown that activation of orexin receptors can prevent cataplexy and improve wakefulness in models of narcolepsy, suggesting potential therapeutic avenues for sleep-related disorders .
Behavioral Studies
Animal models treated with this compound have demonstrated increased social novelty seeking and reduced anxiety-like behaviors, highlighting its potential use in behavioral neuroscience to study social interactions and anxiety mechanisms .
Oxidative Stress Research
Recent studies have investigated how oxidative stress affects the structure and function of orexin peptides, including this compound. Findings suggest that oxidative stress can lead to conformational changes that may impair the biological activity of orexin peptides, thus linking oxidative stress to neurodegenerative diseases .
Case Study 1: Orexin Receptor Agonism
In a study examining the effects of this compound on calcium mobilization in CHO cells expressing OX2 receptors, researchers found that this peptide maintained high potency while significantly reducing activity at OX1 receptors. This selectivity underscores its utility in dissecting the functional roles of orexin receptors in various physiological contexts .
Case Study 2: Behavioral Impact
In a behavioral assessment involving rodents, administration of this compound resulted in enhanced exploratory behavior and reduced anxiety levels. These findings support the hypothesis that orexin signaling plays a crucial role in modulating emotional states and social behaviors .
Mechanism of Action
[Ala11,D-Leu15]-Orexin B exerts its effects by selectively binding to and activating the orexin-2 receptor (OX2). This activation triggers intracellular signaling pathways involving G-proteins, leading to the modulation of neuronal activity. The compound’s high selectivity for OX2 over OX1 is attributed to the specific amino acid substitutions at positions 11 and 15 .
Comparison with Similar Compounds
Similar Compounds
Orexin A: A natural neuropeptide that activates both OX1 and OX2 receptors.
Uniqueness
This compound is unique due to its high selectivity for the orexin-2 receptor, making it a valuable tool for studying the specific functions of OX2 without the confounding effects of OX1 activation .
Biological Activity
[Ala11,D-Leu15]-Orexin B (AL-OXB) is a synthetic analog of orexin B, designed to selectively activate the orexin 2 receptor (OX2R). This compound has garnered attention due to its potential therapeutic applications in sleep disorders, narcolepsy, and possibly other neurological conditions. The following sections summarize its biological activity, mechanisms of action, and relevant research findings.
Structure and Selectivity
AL-OXB is characterized by its structural modifications, specifically the substitution of alanine at position 11 and D-leucine at position 15. These modifications enhance its selectivity for OX2R over OX1R by approximately 400-fold , making it a potent agonist for the OX2 receptor. The effective concentration (EC50) values for AL-OXB are reported as:
Orexins, including orexin A and B, play critical roles in regulating various physiological processes such as the sleep/wake cycle, appetite, energy homeostasis, and reward pathways. They exert their effects through two G protein-coupled receptors: OX1R and OX2R.
AL-OXB primarily activates OX2R, leading to:
- Increased wakefulness: Studies have shown that administration of AL-OXB significantly extends wake time in animal models by reducing transitions between wake and non-rapid eye movement (NREM) sleep .
- Reduction of cataplexy-like episodes: In orexin knockout mice, AL-OXB effectively decreased the frequency of cataplexy-like events, suggesting its potential utility in treating narcolepsy .
- Minimal addiction potential: Unlike non-selective orexin agonists like orexin A, AL-OXB does not induce addiction-like behaviors, indicating a safer profile for long-term use .
Research Findings
Recent studies have explored the biological activity of AL-OXB in various contexts:
Table 1: Comparative Biological Activity of Orexin Peptides
Peptide | EC50 (nM) OX1 | EC50 (nM) OX2 | OX2/OX1 Ratio |
---|---|---|---|
Orexin A | 0.22 ± 0.06 | 1.07 ± 0.3 | 4.9 |
This compound | 52 | 0.13 | >400 |
Orexin B (10–28) | 144 ± 35 | 99.3 ± 27 | 0.7 |
This table illustrates the selectivity and potency of AL-OXB compared to other orexin peptides.
Case Studies
- Narcolepsy Model : In a study involving narcoleptic rats, administration of AL-OXB resulted in a significant reduction in cataplexy episodes compared to controls treated with vehicle solutions .
- Inflammatory Response : Research indicates that orexins may have immuno-regulatory properties, with potential implications for treating inflammatory conditions. However, data specifically linking AL-OXB to these effects remains limited and requires further investigation .
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the selectivity of [Ala11,D-Leu15]-Orexin B for OX2 receptors over OX1 receptors?
- Methodological Answer : Perform competitive radioligand binding assays using OX1- and OX2-expressing cell lines. Calculate binding affinity (Ki) or functional potency (EC50) via calcium mobilization assays. For example, this compound exhibits 400-fold selectivity for OX2 (EC50 = 0.13 nM) over OX1 (EC50 = 52 nM), as validated in receptor-specific assays . Confirm selectivity by comparing dose-response curves in dual-receptor systems.
Q. What experimental models are optimal for initial in vivo testing of OX2 receptor activation by this compound?
- Methodological Answer : Use adult Sprague-Dawley rats for central nervous system (CNS) studies due to their well-characterized orexin receptor expression and adaptability to intracerebroventricular (ICV) administration. For example, 1 nmol/head ICV dosing in rats reliably induces ACTH release (4-fold increase over baseline), whereas mice show high baseline variability . Prioritize species with validated OX2 receptor homology to humans.
Q. How should researchers prepare and validate aqueous solutions of this compound for in vitro assays?
- Methodological Answer : Reconstitute lyophilized peptide in ultrapure water at 0.30 mg/mL, as higher concentrations may cause aggregation. Validate solubility via dynamic light scattering (DLS) and confirm bioactivity using a reference assay (e.g., OX2-mediated calcium flux in HEK293 cells). Always reference batch-specific molecular weight (2857.28 g/mol) from the Certificate of Analysis (CoA) .
Advanced Research Questions
Q. How can discrepancies between in vitro potency and in vivo efficacy of this compound be resolved?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess blood-brain barrier (BBB) penetration. For instance, intranasal administration in rats achieves higher CNS bioavailability than intravenous routes, as shown by increased c-Fos expression in basal forebrain ChAT+ neurons . Adjust dosing regimens based on species-specific metabolic clearance rates.
Q. What strategies optimize functional characterization of OX2 receptor signaling pathways using this compound?
- Methodological Answer : Combine CRISPR/Cas9-mediated OX2 knockout models with phosphoproteomics to map downstream effectors. For example, OX2 activation in the rostral ventrolateral medulla (RVLM) increases blood pressure in spontaneously hypertensive rats (SHR) via neuropeptide Y pathways . Pair electrophysiology (patch-clamp) with c-Fos immunohistochemistry to link neuronal activation to physiological outcomes .
Q. How can researchers validate target engagement of this compound in complex CNS tissues?
- Methodological Answer : Use autoradiography with a radiolabeled OX2 antagonist (e.g., [³H]-MK-3697) to compete with this compound in brain slices. Quantify displacement in OX2-rich regions like the hypothalamus. Alternatively, employ positron emission tomography (PET) with OX2-specific tracers in non-human primates .
Q. What experimental controls are critical when studying age-related differences in OX2 receptor responses to this compound?
- Methodological Answer : Include age-matched vehicle controls and normalize data to baseline c-Fos activity, as aged rodents exhibit higher basal neuronal activation. For example, intranasal this compound increases c-Fos in aged mice by 120% vs. 70% in young mice in the septal nucleus . Use RNAscope to confirm OX2 mRNA expression levels across age groups.
Q. How does this compound compare to non-peptide OX2 agonists like YNT-185 in receptor activation kinetics?
- Methodological Answer : Perform side-by-side assays using real-time cAMP biosensors. While this compound achieves faster OX2 activation (EC50 = 0.13 nM; t½ ~30 sec), YNT-185 shows slower kinetics (EC50 = 0.028 µM; t½ ~2 min) due to non-peptide binding . Compare on/off rates via surface plasmon resonance (SPR).
Q. What analytical methods ensure batch-to-batch consistency in this compound synthesis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and reversed-phase HPLC to confirm peptide purity (>98%) and sequence integrity (C120H206N44O35S). Publish full characterization data (e.g., CAS 532932-99-3, solubility profile) in supporting information to enable reproducibility .
Q. How can researchers integrate this compound findings into broader orexin signaling studies?
- Methodological Answer : Cross-reference results with transcriptomic datasets (e.g., hypocretin/orexin neuron projections) from public repositories like Allen Brain Atlas. For example, OX2 activation in the lateral hypothalamus modulates wakefulness via glutamatergic synapses, as described in foundational hypocretin studies . Use meta-analysis tools to resolve contradictions with OX1-predominant pathways .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURUUKNICBOUOQ-UBNRXWOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H206N44O35S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2857.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.